1(3H)-Isobenzofuranone, 4,7-dimethyl-

Übersicht

Beschreibung

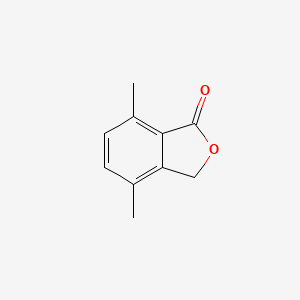

1(3H)-Isobenzofuranone, 4,7-dimethyl- is an organic compound belonging to the class of isobenzofuranones It is characterized by a fused benzene and lactone ring structure with two methyl groups attached at the 4 and 7 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 4,7-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,7-dimethylphthalic anhydride with a suitable nucleophile can lead to the formation of the desired isobenzofuranone structure. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of 1(3H)-Isobenzofuranone, 4,7-dimethyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes selective oxidation at the benzylic positions due to electron-donating methyl groups. Key findings include:

Mechanistic Insight :

Oxidation with strong agents like KMnO₄ cleaves the lactone ring to form phthalic acid derivatives, while milder conditions (CrO₃) preserve the core structure but introduce quinone functionalities .

Reduction Reactions

The lactone ring’s carbonyl group is susceptible to reduction:

Notable Trend :

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the lactone carbonyl without affecting aromatic rings, whereas LiAlH₄ generates diols via full carbonyl reduction .

Substitution Reactions

Electrophilic substitution occurs preferentially at the C-5 and C-6 positions due to methyl-directed regioselectivity:

Regiochemical Analysis :

Methyl groups at C-4 and C-7 deactivate adjacent positions, directing electrophiles to C-5 and C-6. Steric effects favor C-5 substitution in nitration .

Condensation and Cycloaddition

The lactone participates in ring-opening/condensation reactions:

| Partner | Conditions | Product | Application |

|---|---|---|---|

| Methyl acetoacetate | K₂CO₃, i-PrOH, reflux | Polycyclic furanone derivatives | Anticancer agents |

| Arylhydrazines | HCl/EtOH, Δ | Pyrazole-fused lactones | Fluorescence probes |

Example Pathway :

Reaction with methyl acetoacetate under basic conditions forms tricyclic structures via Knoevenagel condensation, as demonstrated in antileishmanial drug synthesis .

Comparative Reactivity Table

Key Insight :

The 4,7-dimethyl substitution pattern enhances oxidative stability compared to monosubstituted analogs while improving regioselectivity in electrophilic substitutions .

Mechanistic Studies

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, 1(3H)-isobenzofuranone serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction, leading to derivatives with distinct properties. For instance:

- Oxidation can yield quinones.

- Reduction can produce dihydro derivatives.

These reactions are significant in developing new compounds with tailored functionalities.

Biology

The compound exhibits notable biological activities , making it a subject of interest in pharmacological research:

- Antimicrobial Properties : Research indicates that isobenzofuranone derivatives have antimicrobial effects against various pathogens .

- Anticancer Activity : Several studies report that compounds in this class demonstrate anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells .

- Antileishmanial Effects : Specific derivatives have shown efficacy against Leishmania parasites by targeting DNA topoisomerase II, a crucial enzyme for parasite replication. This mechanism disrupts the parasite's metabolic processes and enhances immune response in infected hosts .

Medicine

In medicinal chemistry, ongoing research focuses on the potential of 1(3H)-isobenzofuranone as a therapeutic agent:

- Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting diseases such as cancer and leishmaniasis .

- Immunomodulatory Effects : Some derivatives have been shown to enhance Th1 cytokine production, indicating potential applications in immunotherapy .

Industrial Applications

1(3H)-Isobenzofuranone is utilized in various industrial applications:

- Dyes and Pigments : The compound is employed in producing dyes due to its stable chemical structure.

- Chemical Intermediates : It serves as a precursor for synthesizing other industrial chemicals.

Case Study 1: Antileishmanial Activity

A study demonstrated that specific isobenzofuranone derivatives inhibited Leishmania DNA topoisomerase II activity. These compounds were effective against both antimony-sensitive and resistant strains, showcasing their potential as alternative treatments for leishmaniasis .

Case Study 2: Anticancer Properties

Research highlighted that certain isobenzofuranones exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis. This property makes them promising candidates for further development into anticancer drugs .

Wirkmechanismus

The mechanism of action of 1(3H)-Isobenzofuranone, 4,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific receptors or proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1(3H)-Isobenzofuranone, 4-methyl-: Similar structure with one methyl group at the 4 position.

1(3H)-Isobenzofuranone, 7-methyl-: Similar structure with one methyl group at the 7 position.

1(3H)-Isobenzofuranone, 4,6-dimethyl-: Similar structure with methyl groups at the 4 and 6 positions.

Uniqueness

1(3H)-Isobenzofuranone, 4,7-dimethyl- is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 4 and 7 positions can enhance its stability and alter its interaction with molecular targets compared to other isobenzofuranone derivatives.

Biologische Aktivität

1(3H)-Isobenzofuranone, 4,7-dimethyl- (CAS No. 54598-91-3) is an organic compound belonging to the class of isobenzofuranones. This compound has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanism of action, and case studies demonstrating its efficacy.

Overview of the Compound

1(3H)-Isobenzofuranone, 4,7-dimethyl- features a fused benzene and lactone ring structure with methyl groups at the 4 and 7 positions. This unique structure contributes to its stability and potential interactions with biological targets.

Synthesis Methods

The synthesis of 1(3H)-Isobenzofuranone, 4,7-dimethyl- can be achieved through various methods, including:

- Cyclization of Precursors : Utilizing compounds like 4,7-dimethylphthalic anhydride under acidic or basic conditions.

- Advanced Catalytic Systems : Employed for industrial production to enhance yield and purity through continuous flow processes.

Antimicrobial Properties

Research indicates that 1(3H)-Isobenzofuranone, 4,7-dimethyl- exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. For instance:

| Compound | Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|---|

| 1(3H)-Isobenzofuranone | Bacillus megaterium | 15.0 |

| Penicillin | Bacillus megaterium | 28.0 |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 1(3H)-Isobenzofuranone derivatives has been explored through various in vitro studies. One notable research effort synthesized a series of C-3 functionalized isobenzofuranones and tested their antiproliferative activity against human cancer cell lines U937 (lymphoma) and K562 (myeloid leukemia). The findings indicated:

- High Efficacy : Compounds demonstrated over 90% inhibition of cell viability at concentrations as low as 100 µM.

- Comparison with Etoposide : Some derivatives exhibited superior activity compared to etoposide (VP16), a commonly used chemotherapeutic agent.

The most effective compounds showed IC50 values lower than those for etoposide, indicating their potential as more effective anticancer agents .

The biological activity of 1(3H)-Isobenzofuranone, 4,7-dimethyl- is attributed to its interaction with specific molecular targets within cells. It has been suggested that the compound may act as an inhibitor or activator of certain enzymes involved in critical biochemical pathways. The unique positioning of methyl groups enhances its ability to bind to specific receptors or proteins, modulating their activity effectively.

Case Studies

Several case studies have illustrated the biological efficacy of this compound:

- Anticancer Study : A study involving multiple derivatives demonstrated that compounds derived from isobenzofuranones inhibited cell proliferation significantly more than standard treatments like etoposide.

- Antimicrobial Testing : Another study evaluated the antimicrobial properties against various pathogens and confirmed significant inhibitory effects comparable to established antibiotics .

Eigenschaften

IUPAC Name |

4,7-dimethyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-3-4-7(2)9-8(6)5-12-10(9)11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXGHQDZQVYCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342701 | |

| Record name | 4,7-Dimethyl-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54598-91-3 | |

| Record name | 4,7-Dimethyl-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.